molecular formula C14H10BrClO3 B1606375 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid CAS No. 62176-35-6

5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid

Cat. No.: B1606375
CAS No.: 62176-35-6
M. Wt: 341.58 g/mol
InChI Key: NOPORWFTNKIIGY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid can be achieved through various synthetic routes. One common method involves the bromination of 2-chlorobenzoic acid followed by a coupling reaction with 3-chlorobenzyl alcohol. The reaction conditions typically involve the use of a brominating agent such as N-bromosuccinimide in the presence of a catalyst . Industrial production methods may involve similar steps but are optimized for higher yields and purity .

Chemical Reactions Analysis

5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid is widely used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is employed in proteomics research to study protein interactions and functions .

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substituent pattern, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

5-bromo-2-[(3-chlorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO3/c15-10-4-5-13(12(7-10)14(17)18)19-8-9-2-1-3-11(16)6-9/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPORWFTNKIIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20315183
Record name 5-Bromo-2-[(3-chlorophenyl)methoxy]benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62176-35-6
Record name 5-Bromo-2-[(3-chlorophenyl)methoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62176-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-((3-chlorophenyl)methoxy)benzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062176356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 62176-35-6
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Record name 5-Bromo-2-[(3-chlorophenyl)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20315183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of lithium hydroxide (384 mg, 9.16 mmol) in water (20 ml) was added dropwise to a stirred solution of (3-chlorophenyl)methyl 5-bromo-2-([(3-chlorophenyl)methyl]oxy)benzoate (may be prepared as described in Description 21; 427 mg, 0.92 mmol) in THF (20 ml) over 1 min. The reaction mixture was stirred at 20° C. for 16 h. The organic phase was evaporated and the aqueous phase (20 ml) was extracted with ethyl acetate (20 ml). The aqueous phase (20 ml) was adjusted to pH 2 with 2M hydrochloric acid (1 ml). The aqueous phase was then extracted with ethyl acetate (3×20 ml). The organic phase was evaporated in vacuo to yield the title compound as a white solid. 200 mg.
Quantity
384 mg
Type
reactant
Reaction Step One
Name
(3-chlorophenyl)methyl 5-bromo-2-([(3-chlorophenyl)methyl]oxy)benzoate
Quantity
427 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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